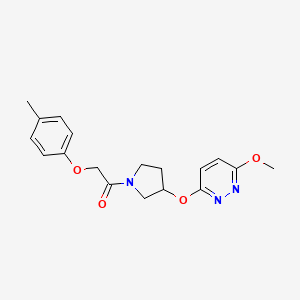
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a chemical compound that has been extensively studied in scientific research for its various applications. This compound is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Antimicrobial Activity
A significant application of this compound and related derivatives lies in their use for synthesizing various heterocyclic compounds with potential antimicrobial activities. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials has been explored. These compounds exhibit notable antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Enantiopure Bicyclic Oxazines
The compound's derivatives have been utilized in the synthesis of enantiopure bicyclic 1,2-oxazines, which are important in the development of chiral drugs and other biologically active molecules. Through diastereoselective addition reactions, these oxazines have been synthesized with high selectivity, highlighting their importance in stereocontrolled organic synthesis (Pulz et al., 2003).
Novel Pyrido- and Pyrrolo[1,2-c][1,3]oxazin-1-ones
Another area of research involves the development of functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones via nucleophilic addition-cyclization processes. These compounds are synthesized with excellent regioselectivities and diastereoselectivities, showcasing the versatility of related starting materials in constructing complex and biologically relevant structures (Han et al., 2019).
Crystal Structure and Spectroscopic Studies
Further applications extend to the analysis of crystal structures and spectroscopic properties of pyridazinone derivatives. Such studies not only provide insights into the chemical properties of these compounds but also guide the development of new materials with specific optical or electronic characteristics (Kalai et al., 2021).
Antiviral and Anti-inflammatory Activities
In medicinal chemistry, derivatives have been synthesized for their potential antiviral and anti-inflammatory activities. These studies highlight the therapeutic potential of compounds derived from 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone, contributing to the discovery of new drugs (Attaby et al., 2006).
properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-3-5-14(6-4-13)24-12-18(22)21-10-9-15(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHUGITWCJOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


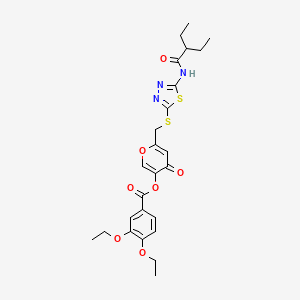
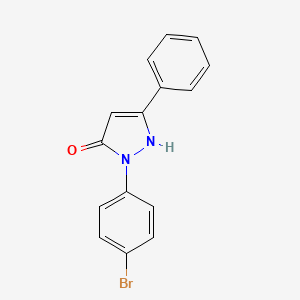
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)
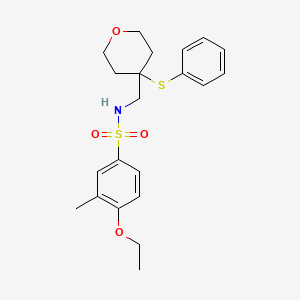
![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)
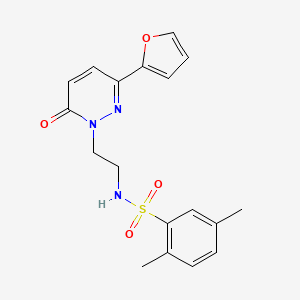
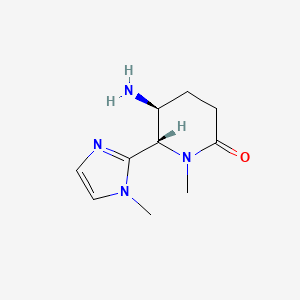
![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)
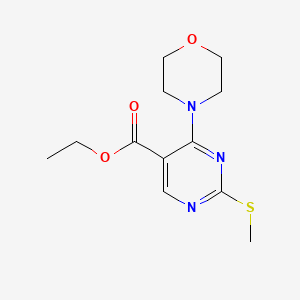


![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)